molecular formula C7H4IN5 B1525239 4-Azido-3-iodo-7-azaindole CAS No. 1190322-63-4

4-Azido-3-iodo-7-azaindole

Cat. No.: B1525239
CAS No.: 1190322-63-4
M. Wt: 285.04 g/mol
InChI Key: PFYZRXFGICUPEJ-UHFFFAOYSA-N
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Description

4-Azido-3-iodo-7-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-3-iodo-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method includes the introduction of an azido group at the 4-position and an iodine atom at the 3-position. This can be achieved through a series of reactions starting from commercially available 7-azaindole. The process may involve halogenation, followed by azidation using sodium azide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-iodo-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaindoles, triazoles, and other heterocyclic compounds that may exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 4-Azido-3-iodo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: The parent compound, which serves as the core structure for various derivatives.

    4-Azido-7-azaindole: Similar to 4-Azido-3-iodo-7-azaindole but lacks the iodine atom at the 3-position.

    3-Iodo-7-azaindole: Similar but lacks the azido group at the 4-position

Uniqueness

This compound is unique due to the presence of both azido and iodo groups, which provide versatile sites for further functionalization and derivatization. This dual functionality enhances its potential as a scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN5/c8-4-3-11-7-6(4)5(12-13-9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZRXFGICUPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N=[N+]=[N-])C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276280
Record name 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-63-4
Record name 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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